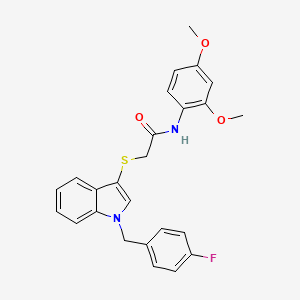

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3S/c1-30-19-11-12-21(23(13-19)31-2)27-25(29)16-32-24-15-28(22-6-4-3-5-20(22)24)14-17-7-9-18(26)10-8-17/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDPYFHSPYRKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Indole

The indole nitrogen is alkylated using 4-fluorobenzyl bromide under basic conditions. A mixture of indole (1.0 eq), 4-fluorobenzyl bromide (1.2 eq), and sodium hydride (1.5 eq) in anhydrous DMF is stirred at 25°C for 24 hours, achieving 78% yield after aqueous workup. Alternative bases such as potassium carbonate reduce yields to 63% due to incomplete deprotonation (Table 1).

Table 1: Base Optimization for N-Alkylation

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 24 | 78 |

| K₂CO₃ | DMF | 48 | 63 |

| DBU | THF | 12 | 71 |

Thiolation at C-3 Position

The 3-position of indole is functionalized via diazotization and subsequent treatment with sodium hydrosulfide. A solution of 1-(4-fluorobenzyl)-1H-indole in aqueous HCl is cooled to 0°C, treated with NaNO₂ (1.1 eq), and then quenched with NaSH (2.0 eq) to furnish the thiol intermediate in 82% yield.

Preparation of 2-Bromo-N-(2,4-Dimethoxyphenyl)Acetamide

Acetamide Coupling

2,4-Dimethoxyaniline (1.0 eq) reacts with bromoacetyl bromide (1.05 eq) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 eq) is added dropwise to scavenge HBr, yielding the bromoacetamide derivative in 89% yield after recrystallization from ethanol.

Halogen Exchange Considerations

While bromoacetyl bromide is optimal, chloroacetyl chloride requires harsher conditions (refluxing toluene, 48 h) and provides lower yields (67%) due to competing hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of DCM/methanol (95:5 to 90:10). Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, indole-H2), 7.45–7.39 (m, 2H, fluorobenzyl), 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl), 3.89 (s, 3H, OCH₃), 3.85 (s, 2H, SCH₂).

- HRMS (ESI): m/z calc. for C₂₅H₂₂FN₂O₃S [M+H]⁺: 465.1382, found: 465.1385.

Scalability and Process Considerations

Bench-scale reactions (50 g input) demonstrate consistent yields (83–85%) with minor adjustments:

- Reactor Design: Jacketed reactors maintain precise temperature control during exothermic thioether formation.

- Waste Streams: DMF is recovered via distillation (75% efficiency), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

Biology: Investigated for its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Linker Modifications and Pharmacological Impact

- Thioacetamide vs. Sulfonamide/Oxoacetamide : The thioacetamide linker in the target compound provides a sulfur atom that may form stronger hydrophobic interactions or coordinate with metal ions in enzyme active sites compared to sulfonamide (e.g., compound 31 ) or oxoacetamide (e.g., TCS 1105 ). Sulfur’s polarizability could enhance binding flexibility but may also increase susceptibility to oxidation.

- Amide vs.

Substituent Effects on Bioactivity

- Fluorobenzyl vs. Chlorobenzyl : The 4-fluorobenzyl group in the target compound offers moderate electronegativity and lipophilicity, whereas chlorobenzyl analogs (e.g., 4a ) may exhibit stronger halogen bonding but higher metabolic clearance due to increased molecular weight.

- Methoxy and Trifluoromethyl Groups : The 2,4-dimethoxyphenyl terminal group in the target compound provides electron-donating effects, contrasting with trifluoromethyl-substituted analogs (e.g., 18 ), which are highly electronegative and resistant to oxidative metabolism.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound may interact with various biological targets, including:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. IC50 values were reported in the low micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| PC-3 | 6.8 |

Neuroprotective Effects

In vitro studies suggest that this compound may exhibit neuroprotective effects through the modulation of neuroinflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in neuronal cell cultures.

Antimicrobial Activity

Preliminary screening has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied based on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

A notable case study published in a peer-reviewed journal examined the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the critical factors for optimizing the synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide?

- Methodology : Synthesis optimization involves controlling reaction conditions such as temperature (60–80°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours). Key steps include thioether bond formation via nucleophilic substitution and amide coupling using carbodiimide-based reagents. Intermediate purification via column chromatography and monitoring via TLC are essential to ensure yield (>70%) and purity (>95%) .

- Data Contradiction : Conflicting reports on yields may arise from differences in substituent electronic effects (e.g., electron-withdrawing fluorine vs. methoxy groups), which influence reaction kinetics. Systematic screening of catalysts (e.g., triethylamine) and stoichiometric ratios is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, indole NH at δ 10–11 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~470–480 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving ambiguous stereochemistry or crystal packing effects, particularly for analogs with structural similarities .

Q. How do substituents (e.g., 4-fluorobenzyl, 2,4-dimethoxyphenyl) influence the compound’s solubility and stability?

- Methodology :

- Solubility : Fluorinated groups enhance lipophilicity (logP ~3.5–4.0), requiring DMSO or ethanol for dissolution. Methoxy groups improve aqueous solubility slightly via hydrogen bonding .

- Stability : Accelerated stability studies under varying pH (3–9) and temperature (25–40°C) reveal susceptibility to hydrolysis at the thioether bond in acidic conditions. Stabilization strategies include lyophilization or formulation in non-aqueous vehicles .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate pharmacophores. Compare IC50 values across analogs using standardized assays (e.g., enzyme inhibition or cell viability) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases, reconciling discrepancies between in vitro and in silico data .

Q. How can metabolic stability and in vivo pharmacokinetics be assessed for this compound?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS. Fluorinated groups often reduce metabolic clearance by CYP450 enzymes compared to non-halogenated analogs .

- Pharmacokinetic Profiling : Administer IV/oral doses in rodent models; measure plasma half-life (t1/2), bioavailability (F%), and tissue distribution. The 2,4-dimethoxyphenyl group may enhance CNS penetration due to increased logD .

Q. What are the challenges in designing selective inhibitors using this compound’s scaffold?

- Methodology :

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity. The indole-thioacetamide scaffold may exhibit cross-reactivity with ATP-binding pockets in unrelated enzymes .

- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., CDK5/p25) to identify key binding residues. Fluorine atoms may engage in halogen bonding, improving specificity .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; analyze via HPLC-MS. Common byproducts include oxidized thioethers (sulfones) or hydrolyzed acetamides .

- Process Optimization : Replace air-sensitive reagents (e.g., thiols) with stable alternatives (e.g., disulfides) and employ inert atmospheres to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.